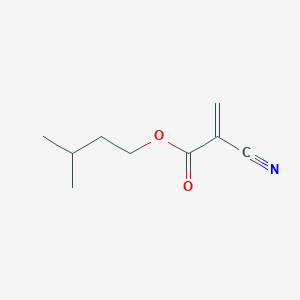

Isoamyl 2-cyanoacrylate

Übersicht

Beschreibung

Isopentyl 2-cyanoacrylate belongs to the class of organic compounds known as cyanoacrylates. These compounds contain an acrylic acid ester with a nitrile group. Its general structure is ROC(=O)C(=C)C#N, where R represents an organic group .

Vorbereitungsmethoden

Synthesewege: Isopentyl-2-cyanoacrylat kann durch die Reaktion von Isopentylalkohol (auch bekannt als Isoamylalkohol) mit Cyanacrylsäure synthetisiert werden. Die Reaktion findet typischerweise unter sauren Bedingungen statt.

Industrielle Produktion: Während großtechnische Produktionsverfahren nicht allgemein dokumentiert sind, ist die Synthese im Labormaßstab gut etabliert.

Analyse Chemischer Reaktionen

Reaktivität: Isopentyl-2-cyanoacrylat unterliegt in Gegenwart von Nukleophilen (wie Wasser oder Aminen) leicht einer Polymerisation. Diese Eigenschaft macht es für Klebstoffanwendungen nützlich.

Häufige Reagenzien und Bedingungen: Die Polymerisationsreaktion wird durch Spuren von Wasser oder anderen Nukleophilen katalysiert. Das resultierende Polymer bildet starke Bindungen mit verschiedenen Substraten.

Hauptprodukte: Das Hauptprodukt ist ein polymerisierter Klebstoff, der Anwendung in medizinischen Nähten, Wundverschlüssen und industriellen Klebungen findet.

Wissenschaftliche Forschungsanwendungen

Pediatric Lacerations

IAC has been evaluated as an alternative to traditional suturing techniques in pediatric lacerations. A study involving seven patients demonstrated that IAC provided effective wound closure with minimal scarring and no infections reported during follow-up. The mean time for skin closure was approximately 1.57 minutes, significantly reducing the duration compared to suturing methods .

| Parameter | Mean Value |

|---|---|

| Age of Patients (years) | 6.35 ± 1.36 |

| Length of Laceration (cm) | 1.43 ± 0.13 |

| Closure Time (minutes) | 1.57 ± 0.17 |

The study concluded that IAC is an excellent "no needle" alternative for short, clean lacerations under low tension .

Intraoral Mucosal Incisions

A comparative study assessed the effectiveness of IAC versus silk sutures for intraoral mucosal incisions. Results indicated that IAC not only reduced application time but also provided comparable outcomes in terms of postoperative pain and swelling .

| Variable | Silk Suture Mean | IAC Mean | p-value |

|---|---|---|---|

| Time Taken for Closure (min) | 3.04 | 1.09 | <0.001 |

| Pain on Day 7 | 0.08 | 0.72 | <0.005 |

This study highlighted the advantages of IAC in reducing postoperative discomfort while maintaining effective wound closure .

Embolization Procedures

IAC has been utilized in selective transarterial embolization for treating arterial hemorrhages and variceal bleeding, demonstrating its hemostatic properties and effectiveness in managing vascular conditions . Its use in these contexts underscores the versatility of IAC beyond simple wound closure.

Advantages Over Traditional Methods

This compound presents several advantages over traditional suturing techniques:

- Rapid Application : The quick setting time allows for faster procedures.

- Reduced Pain : Patients experience less pain during application compared to sutures.

- Minimal Scarring : The adhesive forms a smooth surface over the wound, reducing scar formation.

- Antibacterial Properties : IAC exhibits bacteriostatic characteristics, lowering the risk of infection .

Limitations and Considerations

Despite its advantages, there are limitations associated with IAC:

Wirkmechanismus

Adhesive Properties: Isopentyl 2-cyanoacrylate polymerizes rapidly upon contact with moisture, forming a strong bond. The mechanism involves nucleophilic attack on the cyanoacrylate group, leading to chain propagation and cross-linking.

Vergleich Mit ähnlichen Verbindungen

Besondere Merkmale: Isopentyl-2-cyanoacrylat zeichnet sich durch seine Flexibilität, Biokompatibilität und schnelle Polymerisation aus.

Ähnliche Verbindungen: Andere Cyanacrylate, wie z. B. Ethylcyanoacrylat und Butylcyanoacrylat, weisen ähnliche Eigenschaften auf, unterscheiden sich jedoch in Kettenlänge und Reaktivität.

Biologische Aktivität

Isoamyl 2-cyanoacrylate (AMCRYLATE) is a member of the cyanoacrylate family, known for its rapid polymerization upon contact with biological tissues. This compound has gained significant attention in medical applications, particularly in wound closure and surgical procedures, due to its unique biological properties. This article explores the biological activity of this compound, highlighting its efficacy, safety, and potential applications based on diverse research findings.

Overview of this compound

This compound is characterized by a five-carbon alkyl chain, which contributes to its adhesive properties and biocompatibility. The compound polymerizes rapidly in the presence of moisture, forming a strong adhesive bond that is beneficial for surgical applications. Its chemical structure allows it to be used effectively in both intraoral and extraoral settings.

Biological Properties

1. Hemostatic Activity

this compound has demonstrated hemostatic properties, making it suitable for use in surgical sites where bleeding control is critical. A study involving intraoral surgeries reported successful hemostasis in various cases, although some instances required further evaluation due to persistent bleeding . The compound's ability to adhere to tissue surfaces quickly aids in minimizing blood loss during procedures.

2. Antibacterial Effects

Research indicates that this compound exhibits antibacterial activity, which can reduce the risk of postoperative infections. Its application as a tissue adhesive has been shown to inhibit bacterial growth at the wound site, enhancing healing outcomes . However, further studies are needed to fully understand its antimicrobial efficacy across different bacterial strains.

3. Biocompatibility

The biocompatibility of this compound is a crucial factor for its use in medical applications. Studies have shown that it elicits minimal inflammatory responses compared to traditional sutures. In clinical trials, patients reported lower pain levels and discomfort when using isoamyl cyanoacrylate compared to sutures .

Comparative Studies

Several studies have compared this compound with traditional suturing methods:

Table 1: Comparative Efficacy of this compound vs. Sutures

Case Studies

- Intraoral Applications : A study evaluated the use of isoamyl cyanoacrylate for wound closure after impacted mandibular third molar extraction. The results indicated that the adhesive provided effective closure with reduced pain and swelling compared to traditional sutures .

- Surgical Wound Closure : In another comparative analysis involving elective surgeries, isoamyl cyanoacrylate was found to provide comparable cosmetic outcomes and lower infection rates than subcuticular sutures .

Eigenschaften

CAS-Nummer |

19475-26-4 |

|---|---|

Molekularformel |

C9H13NO2 |

Molekulargewicht |

167.20 g/mol |

IUPAC-Name |

3-methylbutyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C9H13NO2/c1-7(2)4-5-12-9(11)8(3)6-10/h7H,3-5H2,1-2H3 |

InChI-Schlüssel |

GASDVTHQNCFANM-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C(=C)C#N |

Kanonische SMILES |

CC(C)CCOC(=O)C(=C)C#N |

Key on ui other cas no. |

19475-26-4 |

Synonyme |

isoamyl 2-cyanoacrylate isoamyl cyanoacrylate isopentyl cyanoacrylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.